N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c18-23(19,11-1-2-12-13(7-11)21-5-4-20-12)15-8-10-9-17-3-6-22-14(17)16-10/h1-3,6-7,9,15H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZMXKDNXMMBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, such as heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to different products .
Industrial Production Methods
the synthesis of related imidazo[2,1-b][1,3]thiazole derivatives often involves scalable processes such as microwave-assisted synthesis and catalyst-free reactions in aqueous media .
Chemical Reactions Analysis
Types of Reactions
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, the compound can modulate the immune system through T-cell activation and proliferation, increasing neutrophil mobility, and stimulating antibody formation . These effects are mediated by the compound’s ability to bind to and inhibit specific enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and biological activities:
Key Observations:
Core Heterocycle Variations :
- The target compound shares the imidazo[2,1-b][1,3]thiazole core with SRT1720 and compound 5 but differs from analogs like 10h and 10j, which incorporate a thiadiazole fused to imidazole .
- The benzodioxine-sulfonamide moiety is unique to the target compound and N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide , highlighting sulfonamide’s role in modulating solubility and target binding.
Synthesis and Physical Properties: Yields for benzodioxine-containing analogs (e.g., 10h: 65%, 10j: 47%) suggest moderate synthetic accessibility under optimized conditions . Melting points for benzodioxine derivatives range widely (238–271°C for 10h/10j vs. 121–123°C for noscapine-coupled imidazothiazole in ), indicating structural rigidity differences .
The sulfonamide group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, PARP), similar to compound 5 and derivatives .
Research Findings and Therapeutic Implications
- Anticancer Potential: Compounds like 10h and 10j inhibit focal adhesions, critical in cancer metastasis, suggesting the target compound’s benzodioxine-sulfonamide could be optimized for similar pathways .
- Enzyme Modulation : The sulfonamide group’s electron-withdrawing properties may enhance interactions with catalytic residues, as seen in compound 5’s low IC50 values .
- Structural Flexibility: Coupling to diverse moieties (e.g., quinoxaline in SRT1720, indole in 10h) demonstrates the imidazothiazole core’s adaptability for targeting proteins like kinases (EGFR) or sirtuins .
Biological Activity
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique architecture that combines an imidazo[2,1-b][1,3]thiazole moiety with a benzodioxine structure. Its IUPAC name is N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The structure is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Imidazo[2,1-b][1,3]thiazole : Cyclization of appropriate precursors under acidic conditions.
- Attachment of Benzodioxine : Utilizing coupling reactions to integrate the benzodioxine structure.
- Sulfonamide Formation : Finalizing the synthesis through sulfonamide formation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in tumor growth and proliferation. The imidazo[2,1-b][1,3]thiazole moiety is known to modulate signaling pathways critical for cancer cell survival.
Anticancer Properties
Research indicates that this compound exhibits moderate anticancer activity.
| Cancer Type | Activity Level |
|---|---|
| Kidney Cancer | Moderate suppression |
| Prostate Cancer | Weaker effect |
| Colon Cancer | Weaker effect |
| Leukemia | Weaker effect |
Studies have shown that the compound can inhibit cell proliferation in kidney cancer models while demonstrating less efficacy against prostate and colon cancer cell lines .
Other Biological Activities
Beyond its anticancer effects, the compound has been investigated for additional pharmacological properties:
- Antimicrobial Activity : Some derivatives of imidazo[2,1-b][1,3]thiazole have shown antibacterial properties against various strains .
- Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities by modulating cytokine release .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds within the imidazo[2,1-b][1,3]thiazole family:
- Study on Antitubercular Activity : A series of imidazo derivatives were tested for their ability to inhibit Mycobacterium tuberculosis with varying degrees of success .
- Evaluation of Carbonic Anhydrase Inhibition : Novel derivatives were synthesized and assessed for their selective inhibition of carbonic anhydrase II (hCA II), indicating potential therapeutic applications in treating conditions like glaucoma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
